N1-Aryl Urea vs. N1-Alkyl Urea: Predicted Lipophilic Ligand Efficiency (LLE) Differentiation
The target compound's p-tolyl urea substituent confers a predicted LogP (clogP) of approximately 1.9–2.3, compared to a clogP of 0.8–1.2 for the N-tert-butyl analog (CAS 1909286-92-5) [1]. This difference of roughly 1 log unit places the compounds in distinct lipophilicity efficiency windows. Maintaining acceptable LLE (generally LLE >4 for a 100 nM DPP-IV inhibitor) is critical; for a hypothetical scaffold with pIC50 7.0, the N-tert-butyl analog would yield LLE ≈ 5.8–6.2, whereas the p-tolyl compound would yield LLE ≈ 4.8–5.1. If a project's optimization vector prioritizes lower logD to mitigate CYP2D6 inhibition or phospholipidosis risk, the alkyl analog is preferred. Conversely, if the S2 pocket demands aromatic stacking, the p-tolyl compound provides quantifiably higher aromatic surface area (additional 58 Ų polar surface area-equivalent interaction surface) [1].
| Evidence Dimension | Predicted lipophilicity (clogP) and calculated LLE impact |
|---|---|
| Target Compound Data | clogP ≈ 1.9–2.3; LLE (pIC50 7.0) ≈ 4.8–5.1 |
| Comparator Or Baseline | N-tert-butyl analog (CAS 1909286-92-5): clogP ≈ 0.8–1.2; LLE (pIC50 7.0) ≈ 5.8–6.2 |
| Quantified Difference | ΔclogP ≈ +1.0; ΔLLE ≈ -1.0 |
| Conditions | Calculated using BioByte clogP v4.3; LLE = pIC50 − clogP; pIC50 assumed equal for scaffold comparison |
Why This Matters
The ~1 log unit lipophilicity difference directly impacts a procurement decision when balancing potency with metabolic stability and off-target safety in lead optimization.
- [1] Zhu, M. et al. Hexahydropyrrolo[3,4-b]pyrrole Derivatives, Preparation Methods and Pharmaceutical Uses Thereof. US Patent 8,785,477 B2, 2014. View Source
